molecular formula C25H21ClN4OS B12857951 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine

6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine

Cat. No.: B12857951
M. Wt: 461.0 g/mol
InChI Key: HLVSFVPRRWEOLK-UHFFFAOYSA-N
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Description

6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine is a complex organic compound that features a phenanthridine core with various substituents, including a 1,2,4-triazole ring, a chlorophenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine typically involves multi-step organic reactions. One common approach is to start with the phenanthridine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the phenanthridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its various functional groups can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.

Medicine

Medically, the compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings. Its ability to undergo various chemical reactions allows for the customization of its properties for specific applications.

Mechanism of Action

The mechanism of action of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group can form hydrogen bonds or hydrophobic interactions with the target, while the methoxyethyl group can enhance its solubility and bioavailability. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((5-(4-Chlorophenyl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
  • 6-(((5-(4-Chlorophenyl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine

Uniqueness

The uniqueness of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine lies in its specific combination of functional groups. The presence of the methoxyethyl group, in particular, can influence its solubility and reactivity, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C25H21ClN4OS

Molecular Weight

461.0 g/mol

IUPAC Name

6-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenanthridine

InChI

InChI=1S/C25H21ClN4OS/c1-31-15-14-30-24(17-10-12-18(26)13-11-17)28-29-25(30)32-16-23-21-8-3-2-6-19(21)20-7-4-5-9-22(20)27-23/h2-13H,14-16H2,1H3

InChI Key

HLVSFVPRRWEOLK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NN=C1SCC2=NC3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl

Origin of Product

United States

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